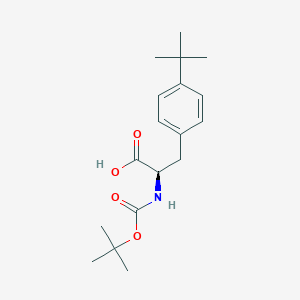

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

Beschreibung

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected α-amino group and a 4-(tert-butyl)phenyl side chain. This compound is widely utilized in peptide synthesis and medicinal chemistry as a building block for introducing sterically hindered aromatic residues. Its tert-butyl groups enhance lipophilicity and metabolic stability, making it valuable in drug design for optimizing pharmacokinetic properties . Commercial availability is confirmed by suppliers such as CymitQuimica and BLD Pharm Ltd., with applications in proteolysis-targeting chimeras (PROTACs) and enzyme inhibitor development .

Eigenschaften

IUPAC Name |

(2R)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWQIBYYDHXJJR-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral amino acid precursor.

Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The protected amino acid is then coupled with 4-(tert-butyl)benzyl bromide using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for protection and coupling reactions ensures consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tert-butyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products:

Oxidation Products: Phenolic derivatives.

Reduction Products: Alcohols or amines, depending on the target functional group.

Substitution Products: Various substituted aromatic compounds.

Chemistry:

- Used as a building block in the synthesis of complex organic molecules and peptides.

- Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

- Serves as a precursor in the synthesis of biologically active peptides and proteins.

- Utilized in the study of enzyme-substrate interactions due to its chiral nature.

Medicine:

- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

- Used in the synthesis of pharmaceutical intermediates.

Industry:

- Employed in the production of fine chemicals and specialty materials.

- Used in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid depends on its application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions during coupling processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Molecular Targets and Pathways:

Enzymes: The compound can interact with enzymes as a substrate or inhibitor, influencing enzymatic pathways.

Receptors: In medicinal chemistry, it may bind to specific receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

A. Phenyl Ring Substituents

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid Key Difference: Replaces tert-butyl with an ethyl group at the para position of the phenyl ring. Applications: Used in peptide synthesis for modulating side-chain interactions .

(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Key Difference: Incorporates a bromine atom at the para position. Impact: Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation .

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid Key Difference: Contains a boronate ester for click chemistry applications. Impact: Facilitates late-stage functionalization in PROTACs and radiopharmaceuticals .

B. Stereochemical and Backbone Modifications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid Key Difference: (S)-configuration and trifluoromethyl group. Impact: Increased metabolic resistance and altered target binding kinetics (e.g., LAT1 transporter inhibition) .

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid Key Difference: Additional β-hydroxyl group. Impact: Enhances hydrogen-bonding capacity, critical for protease inhibitor design .

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid Key Difference: Multi-fluorinated phenyl ring. Impact: Improves membrane permeability and bioavailability (MW: 319.28) .

Physicochemical Properties

| Compound | Molecular Weight | Solubility (H2O) | LogP |

|---|---|---|---|

| (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid | 307.37 | Low | 3.8 |

| (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid | 293.36 | Moderate | 3.2 |

| (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | 342.19 | Low | 3.5 |

| (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid | 319.28 | Moderate | 2.9 |

Research Findings and Industrial Relevance

- Enzyme Inhibition : The tert-butylphenyl variant demonstrates superior binding to proteasome subunits compared to ethyl or bromo analogues, attributed to its hydrophobic interactions .

- Synthetic Flexibility : Boronate-containing derivatives enable modular synthesis of antibody-drug conjugates (ADCs) .

- Safety Profile : Fluorinated derivatives exhibit reduced cytotoxicity (IC50 > 50 µM in HEK293 cells) compared to brominated counterparts .

Biologische Aktivität

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid, commonly referred to as Boc-phenylalanine derivative, is an amino acid derivative with significant implications in medicinal chemistry and drug development. This compound exhibits various biological activities that make it a subject of interest in pharmacological research. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H27NO4

- Molecular Weight : 321.41 g/mol

- CAS Number : 143415-62-7

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets:

-

Receptor Modulation : This compound has been shown to interact with several receptors, including:

- Serotonin Receptors : It inhibits the uptake of serotonin, suggesting potential applications in treating mood disorders.

- Adrenergic Receptors : Its interaction with adrenergic pathways indicates possible cardiovascular effects.

- Enzyme Inhibition : Studies have demonstrated that this compound may inhibit certain enzymes involved in metabolic pathways, which can influence drug metabolism and efficacy.

- Cytotoxicity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive behavior compared to control groups, correlating with increased serotonin levels in the brain.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests were performed to assess the cytotoxicity of Boc-phenylalanine derivatives on human cancer cell lines. The findings revealed that these derivatives inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably, the compound showed higher efficacy against cisplatin-resistant urothelial carcinoma cells compared to standard treatments.

Study 3: Enzyme Interaction Analysis

Research published in the Journal of Medicinal Chemistry focused on the enzyme inhibition profile of this compound. The study identified several key enzymes involved in metabolic pathways that were inhibited by the compound, suggesting potential for drug-drug interactions and altered pharmacokinetics.

Data Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its structure allows for the introduction of bulky side chains, which can enhance the pharmacokinetic properties of drugs. For instance, derivatives of this compound have been explored for their potential in developing proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to target specific proteins for degradation .

1.2 Peptide Synthesis

In peptide synthesis, (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid serves as a protected amino acid. The tert-butoxycarbonyl (Boc) group provides stability during the synthetic process while allowing for selective deprotection at later stages. This feature is particularly beneficial in the synthesis of complex peptides and proteins, where maintaining the integrity of sensitive functional groups is crucial .

Case Studies

2.1 PROTAC Development

Recent studies have highlighted the use of Boc-4-tert-butyl-D-phenylalanine in the synthesis of PROTACs aimed at targeting specific proteins involved in cancer progression. For example, a study demonstrated that incorporating this amino acid into a PROTAC scaffold improved its binding affinity and selectivity towards cereblon, a protein implicated in various malignancies .

2.2 Synthesis of Bioactive Peptides

Another significant application is in the synthesis of bioactive peptides that exhibit antimicrobial and anticancer properties. Research has shown that peptides containing this compound demonstrate enhanced biological activity due to the steric effects imparted by the tert-butyl group . These peptides have been tested for their efficacy against various cancer cell lines and pathogens.

Structural Characteristics

The molecular formula for this compound is C18H27NO4, with a molecular weight of approximately 321.41 g/mol. The compound has several structural identifiers including:

- CAS Number: 250611-12-2

- PubChem CID: 7010402

- InChIKey: NGWQIBYYDHXJJR-CQSZACIVSA-N

These identifiers facilitate easy access to its chemical data and related literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.